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molecular formula C10H15NO B147036 2-(N-Ethylanilino)ethanol CAS No. 92-50-2

2-(N-Ethylanilino)ethanol

Cat. No. B147036
M. Wt: 165.23 g/mol
InChI Key: HYVGFUIWHXLVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06355396B1

Procedure details

51.8 g of 2-(N-ethylanilino)ethanol and 31.7 g of triethylamine were dissolved in 300 ml of acetone. To this was added slowly 25 g of acetyl chloride while cooling the resulting reaction solution with ice water. The resulting solution was then stirred for 6 hours at room temperature for reaction. 200 ml of water was then poured into the solution. The organic layer was extracted with ethyl acetate and dried with sodium sulfate. The solvent was then distilled off under reduced pressure to obtain 64.9 g of 2-(N-ethylanilino)ethyl acetate.
Quantity
51.8 g
Type
reactant
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:10][CH2:11][OH:12])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].C(N(CC)CC)C.[C:20](Cl)(=[O:22])[CH3:21].O>CC(C)=O>[C:20]([O:12][CH2:11][CH2:10][N:3]([CH2:1][CH3:2])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)(=[O:22])[CH3:21]

Inputs

Step One
Name
Quantity
51.8 g
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CCO
Name
Quantity
31.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was then stirred for 6 hours at room temperature for reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(=O)OCCN(C1=CC=CC=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 64.9 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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